molecular formula C12H22N2O B13997721 N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide CAS No. 60441-40-9

N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide

Cat. No.: B13997721
CAS No.: 60441-40-9
M. Wt: 210.32 g/mol
InChI Key: OVZDGZPZBLJHLQ-UHFFFAOYSA-N
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Description

N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide typically involves the reaction of hept-2-enylamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction can be performed in solvents such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyrrolidine derivatives with various substituents.

Scientific Research Applications

N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hept-2-enyl]pyrrolidine-2-carboxamide
  • N-[(E)-hept-2-enyl]pyrrolidine-3-carboxamide
  • N-[(E)-hept-2-enyl]pyrrolidine-4-carboxamide

Uniqueness

N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The position of the carboxamide group on the pyrrolidine ring influences its interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

60441-40-9

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-hept-2-enylpyrrolidine-1-carboxamide

InChI

InChI=1S/C12H22N2O/c1-2-3-4-5-6-9-13-12(15)14-10-7-8-11-14/h5-6H,2-4,7-11H2,1H3,(H,13,15)

InChI Key

OVZDGZPZBLJHLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCNC(=O)N1CCCC1

Origin of Product

United States

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